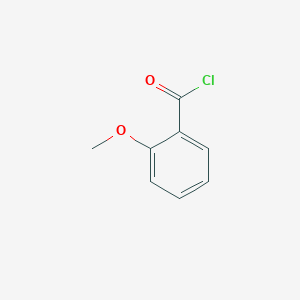

2-Methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNHSEZOLFEFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885169 | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21615-34-9, 1300-64-7 | |

| Record name | 2-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21615-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisoyl chloride (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021615349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3HW7ZFD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methoxybenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 2-methoxybenzoyl chloride, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the reaction pathways, provides experimental protocols, and presents quantitative data for the two principal methods of synthesis: the reaction of 2-methoxybenzoic acid with thionyl chloride and with oxalyl chloride.

Introduction

This compound (also known as o-anisoyl chloride) is an important acylating agent utilized in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the 2-methoxybenzoyl group into a wide range of molecules. The efficient and high-yielding synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. The most common and effective methods for its preparation involve the conversion of 2-methoxybenzoic acid using a chlorinating agent. This guide will focus on the mechanisms and protocols for the two most prevalent chlorinating agents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis Mechanisms

The conversion of 2-methoxybenzoic acid to this compound is a nucleophilic acyl substitution reaction. The hydroxyl group of the carboxylic acid is a poor leaving group and must be converted into a better one. Both thionyl chloride and oxalyl chloride achieve this by forming highly reactive intermediates.

Reaction with Thionyl Chloride

The reaction of 2-methoxybenzoic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[1]

The overall reaction is as follows:

CH₃OC₆H₄COOH + SOCl₂ → CH₃OC₆H₄COCl + SO₂ + HCl

Mechanism:

-

The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is eliminated, and a proton is transferred to the chloride ion to form HCl, resulting in the formation of a reactive chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate.

-

This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group.

-

The unstable chlorosulfite group decomposes to form sulfur dioxide gas and a chloride ion, yielding the final this compound product.

References

Spectroscopic Profile of 2-Methoxybenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxybenzoyl chloride (CAS No: 21615-34-9), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for their acquisition.

Introduction

This compound, also known as o-anisoyl chloride, is an acyl chloride derivative of 2-methoxybenzoic acid. Its reactivity makes it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and is presented in the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | dd | 7.9, 1.8 | H-6 |

| 7.65 | ddd | 8.4, 7.4, 1.8 | H-4 |

| 7.12 | t | 7.4 | H-5 |

| 7.05 | d | 8.4 | H-3 |

| 3.95 | s | - | -OCH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 158.5 | C-2 |

| 136.0 | C-4 |

| 133.0 | C-6 |

| 124.5 | C-1 |

| 121.0 | C-5 |

| 112.5 | C-3 |

| 56.0 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1780 | Strong | C=O stretch (acyl chloride) |

| 1595, 1480, 1460 | Medium-Strong | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (aryl ether) |

| 1020 | Medium | C-O stretch (methoxy) |

| 850 | Strong | C-Cl stretch |

| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity (%) | Assignment |

| 172 | 5 | [M+2]⁺ (³⁷Cl isotope) |

| 170 | 15 | [M]⁺ (³⁵Cl isotope) |

| 135 | 100 | [M-Cl]⁺ |

| 107 | 20 | [M-Cl-CO]⁺ |

| 92 | 30 | [C₆H₄O]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

| 63 | 15 | [C₅H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained with approximately 512 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded in the range of 4000-650 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane is injected into the GC, which is equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp from an initial temperature of 50°C to a final temperature of 250°C. The separated compound is then introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-300.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility of 2-Methoxybenzoyl Chloride in Organic Solvents: A Technical Guide for Researchers

Introduction

2-Methoxybenzoyl chloride (also known as o-anisoyl chloride) is a reactive acyl chloride intermediate pivotal in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its efficacy in synthetic routes is profoundly influenced by its solubility and stability in various organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and presents visualizations of the experimental workflow and key chemical interactions. Due to the compound's reactive nature, publicly available quantitative solubility data is scarce, necessitating a rigorous experimental approach for accurate determination.

Data Presentation: Solubility Characteristics

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility and reactivity of this compound in common solvents.

| Solvent | Solvent Type | Qualitative Solubility | Remarks & Reactivity Considerations |

| Aprotic Solvents | |||

| Acetone | Polar Aprotic | Soluble | Recommended for use under anhydrous conditions. |

| Benzene | Non-polar Aprotic | Soluble | Recommended for use under anhydrous conditions. |

| Diethyl Ether | Polar Aprotic | Soluble | Recommended for use under anhydrous conditions. |

| Toluene | Non-polar Aprotic | Miscible (Expected) | Generally a good solvent for similar compounds. Must be anhydrous. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible (Expected) | Common solvent for reactions with acyl chlorides. Must be anhydrous. |

| Chloroform | Polar Aprotic | Miscible (Expected) | Similar to DCM, suitable for use when anhydrous. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible (Expected) | Must be anhydrous and peroxide-free. |

| Ethyl Acetate | Polar Aprotic | Miscible (Expected) | Must be anhydrous. |

| Acetonitrile | Polar Aprotic | Miscible (Expected) | Suitable for use when anhydrous. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble (Expected) | Often used as a catalyst or solvent for acylation. Must be anhydrous. |

| Protic Solvents | |||

| Water | Polar Protic | Insoluble; Reacts Violently | Vigorous decomposition to 2-methoxybenzoic acid and HCl. Not a suitable solvent. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reacts | Rapidly undergoes solvolysis to form the corresponding methyl or ethyl ester and HCl. Not suitable as solvents. |

Experimental Protocols: Determining Solubility

Given the absence of quantitative data, the following protocol is provided for researchers to determine the solubility of this compound in a laboratory setting. This method is adapted from standard equilibrium solubility assay procedures, with stringent modifications to account for the compound's high reactivity towards moisture.

Objective: To determine the equilibrium solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate. The concentration of the solute in the clear supernatant is then determined analytically. All steps must be performed under a strictly inert and anhydrous atmosphere.

Materials and Equipment:

-

This compound (high purity, >98%)

-

Anhydrous organic solvents (e.g., HPLC grad

An In-Depth Technical Guide on the Reactivity of 2-Methoxybenzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-methoxybenzoyl chloride with primary amines, a fundamental reaction in organic synthesis with significant applications in medicinal chemistry and drug development. This document details the core reaction mechanism, presents quantitative data for various substrates, outlines detailed experimental protocols, and explores the relevance of the resulting 2-methoxybenzamide scaffold in a key biological signaling pathway.

Core Concepts: Reaction Mechanism and Influencing Factors

The reaction between this compound, an aromatic acyl chloride, and a primary amine is a classic example of nucleophilic acyl substitution . The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic primary amine.

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of this compound. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, often a tertiary amine like triethylamine or pyridine, or an excess of the primary amine reactant, removes a proton from the nitrogen atom, yielding the neutral N-substituted-2-methoxybenzamide and the hydrochloride salt of the base.

Key Factors Influencing Reactivity:

-

Steric Hindrance: The ortho-methoxy group in this compound can exert some steric hindrance, potentially slowing the reaction rate compared to its para- or meta-isomers. Similarly, bulky substituents on the primary amine can also decrease the reaction rate.

-

Electronic Effects: The methoxy group is an electron-donating group, which can slightly reduce the electrophilicity of the carbonyl carbon. The nucleophilicity of the primary amine is also a critical factor; electron-donating groups on the amine enhance its reactivity, while electron-withdrawing groups decrease it. Aromatic amines are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

-

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants and products. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used.

-

Base: The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Quantitative Data: Synthesis of N-Substituted-2-methoxybenzamides

The following table summarizes the yields for the synthesis of various N-substituted-2-methoxybenzamides, demonstrating the versatility of this reaction.

| Primary Amine | Product | Yield (%) | Reference |

| Methyl 4-amino-2-methoxybenzoate | Methyl 4-(2-methoxybenzamido)-2-methoxybenzoate | 85 | [1] |

| 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline | N-(3-(1H-benzo[d]imidazol-2-yl)-4-chlorophenyl)-2-methoxybenzamide | 71-86 | [1] |

| 3-(5-phenyl-1H-imidazol-2-yl)-4-chloroaniline | N-(4-chloro-3-(5-phenyl-1H-imidazol-2-yl)phenyl)-2-methoxybenzamide | 76-84 | [1] |

| Propargylamine | N-(prop-2-yn-1-yl)-2-methoxybenzamide | Not specified, but a similar reaction with benzoyl chloride yielded 48% | [2] |

| o-Toluidine | N-(o-tolyl)-2-methoxybenzamide | Not specified, but a similar reaction with 4-methylbenzoic acid yielded up to 82% | [3] |

| Various aromatic amines | N-aryl-benzamides | 45-90.7 | [3] |

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of N-substituted-2-methoxybenzamides.

General Procedure for the Acylation of a Primary Amine with this compound

Materials:

-

This compound

-

Primary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et3N) or another suitable non-nucleophilic base

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-substituted-2-methoxybenzamide.

Mandatory Visualizations

General Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of this compound with a primary amine.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of N-substituted-2-methoxybenzamides.

References

Technical Guide: 2-Methoxybenzoyl Chloride (CAS 21615-34-9) - Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, with CAS number 21615-34-9, is a versatile acyl chloride that serves as a crucial building block in organic synthesis. Its utility is particularly prominent in the field of medicinal chemistry, where it functions as a key intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its application in the synthesis of bioactive molecules, and an in-depth look at its role in the development of Anoctamin-1 (ANO1) inhibitors as potential anticancer agents.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21615-34-9 | [2] |

| Synonyms | o-Anisoyl chloride, 2-Methoxybenzoic acid chloride | [3][4] |

| Molecular Formula | C₈H₇ClO₂ | [2] |

| Molecular Weight | 170.59 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.146 g/mL at 25 °C | [5] |

| Boiling Point | 128-129 °C at 8 mmHg | [5] |

| Flash Point | 84 °C | [5] |

| Refractive Index | n20/D 1.572 | [5] |

| Solubility | Decomposes in water and alcohol. Soluble in acetone and benzene. | [6] |

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable reagent for introducing the 2-methoxybenzoyl moiety into a molecule, a common scaffold in many biologically active compounds. It is utilized in the synthesis of compounds with potential anti-viral, anti-bacterial, and anti-tumor properties.[3] A significant application is in the development of inhibitors for Anoctamin-1 (ANO1), a calcium-activated chloride channel implicated in various cancers.[2]

Synthesis of Anoctamin-1 (ANO1) Inhibitors

The following protocol details the synthesis of novel hydrazone-based ANO1 inhibitors, where this compound can be used as a key precursor for the synthesis of the hydrazide component. This is a representative example of its application in medicinal chemistry.

Experimental Protocol: Synthesis of (E)-2-(substituted phenoxy)-N'-(2-methoxybenzylidene)acetohydrazide derivatives (Analogs of Ani9)

This protocol is adapted from the synthesis of related ANO1 inhibitors.[2]

Step 1: Synthesis of 2-(substituted phenoxy)acetohydrazide

-

To a solution of a substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add ethyl chloroacetate (1.2 eq) and reflux the mixture for 12 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethanol and add hydrazine hydrate (5.0 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield the pure 2-(substituted phenoxy)acetohydrazide.

Step 2: Synthesis of (E)-2-(substituted phenoxy)-N'-(2-methoxybenzylidene)acetohydrazide

-

Dissolve 2-(substituted phenoxy)acetohydrazide (1.0 eq) and 2-methoxybenzaldehyde (1.2 eq) in ethanol.

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 6 hours.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product.

Caption: Synthetic workflow for ANO1 inhibitors.

Biological Activity and Mechanism of Action

Anoctamin-1 (ANO1) as a Therapeutic Target

Anoctamin-1 (ANO1), a calcium-activated chloride channel, is overexpressed in several types of cancers, including breast, pancreatic, and prostate cancers.[2] Its activity is linked to cancer cell proliferation, migration, and invasion.[2] Therefore, the development of potent and selective ANO1 inhibitors is a promising strategy for cancer therapy.

Biological Evaluation of ANO1 Inhibitors

The following are typical experimental protocols used to assess the biological activity of newly synthesized ANO1 inhibitors.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Seed cancer cell lines (e.g., PC3, MCF7, BxPC3) known to overexpress ANO1 in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[2]

Experimental Protocol: YFP-Based Screening for ANO1 Inhibition

-

Use a stable cell line co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Plate the cells in a 96-well plate.

-

Wash the cells with a standard buffer solution.

-

Add the test compounds at various concentrations and incubate for 10-20 minutes.

-

Stimulate the cells with an agonist (e.g., ATP) to activate ANO1 in the presence of an iodide-containing solution.

-

Monitor the rate of YFP fluorescence quenching, which is proportional to the iodide influx through ANO1 channels, using a fluorescence plate reader.

-

Calculate the percentage of inhibition relative to the control (no compound).

Signaling Pathway

Inhibition of ANO1 in cancer cells has been shown to disrupt downstream signaling pathways that are crucial for cell survival and proliferation. ANO1 activity can activate the EGFR-MAPK and Ras-Raf-MEK-ERK1/2 signaling pathways, promoting tumor growth.[7] By blocking the chloride ion channel activity of ANO1, inhibitors can lead to a reduction in the activation of these pathways, ultimately resulting in decreased cell proliferation and induction of apoptosis.[7][8]

References

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of calcium-activated chloride channel ANO1 suppresses proliferation and induces apoptosis of epithelium originated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Ortho-Anisoyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for ortho-anisoyl chloride (2-methoxybenzoyl chloride). Adherence to these guidelines is critical to ensure the compound's integrity, prevent degradation, and maintain safety in research and development settings.

Chemical Properties and Inherent Instability

Ortho-anisoyl chloride is an aromatic acyl chloride containing a methoxy group in the ortho position.[1] Its chemical structure, particularly the reactive acyl chloride group, makes it susceptible to degradation, primarily through hydrolysis. The presence of the methoxy group can also influence its reactivity compared to unsubstituted benzoyl chloride.

| Physical and Chemical Properties | |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Boiling Point | 128-129 °C at 8 mm Hg[2] |

| Melting Point | 22 °C[3] |

| Density | 1.146 g/mL at 25 °C[2] |

| Appearance | Clear yellow to brown liquid |

| Sensitivity | Moisture sensitive[2][4] |

Factors Influencing Stability

The primary factor affecting the stability of ortho-anisoyl chloride is its high reactivity towards nucleophiles, most notably water. Several environmental and chemical factors can lead to its degradation.

-

Moisture/Water : Ortho-anisoyl chloride reacts violently with water, undergoing rapid hydrolysis to form ortho-anisic acid and hydrochloric acid.[3][5] This is the most common degradation pathway. The reaction is exothermic and the generated HCl gas can cause pressure buildup in sealed containers.

-

Heat : The compound is combustible and can form explosive mixtures with air upon intense heating.[3][5] High temperatures can accelerate decomposition.

-

Incompatible Materials : Contact with strong oxidizing agents and alcohols should be avoided.[3][6] Alcohols will react to form the corresponding esters.

The following diagram illustrates the key factors that negatively impact the stability of ortho-anisoyl chloride.

Caption: Factors Leading to the Decomposition of ortho-Anisoyl Chloride.

Recommended Storage Conditions

To ensure the long-term stability and quality of ortho-anisoyl chloride, the following storage conditions are mandatory. These are compiled from multiple safety data sheets and best practices for handling reactive acyl chlorides.

| Storage Parameter | Recommendation | Rationale |

| Container | Tightly closed, original container. | Prevents exposure to atmospheric moisture.[3][7] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[7] | Displaces air and moisture, preventing hydrolysis and oxidation. |

| Temperature | Cool and shaded area.[7] Some suppliers recommend 0-6°C.[2] | Reduces the rate of potential decomposition.[8] |

| Ventilation | Store in a well-ventilated place.[6][7][8] | Safely dissipates any vapors that may be released. |

| Location | Dry, corrosives area, away from heat, sparks, and open flames.[6][8] | Prevents accidental ignition and contact with incompatible materials.[3][5] |

| Incompatibilities | Segregate from water, strong oxidizing agents, and alcohols.[3][6] | Prevents hazardous reactions.[5] |

Experimental Protocols: Stability Assessment

While detailed kinetic data is not publicly available, a qualitative stability assessment can be performed to ensure the material is suitable for use, especially after prolonged storage.

Protocol: Hydrolytic Stability Check (Qualitative)

-

Objective : To confirm the absence of significant hydrolysis (degradation to ortho-anisic acid).

-

Methodology :

-

Carefully take a small aliquot of the ortho-anisoyl chloride in a dry, inert atmosphere (e.g., a glovebox).

-

Dissolve the aliquot in a dry, aprotic solvent (e.g., anhydrous dichloromethane or chloroform).

-

Analyze the sample using Proton NMR (¹H NMR) spectroscopy.

-

Expected Result for Pure Sample : The spectrum should show characteristic peaks for ortho-anisoyl chloride without significant peaks corresponding to ortho-anisic acid.

-

Indication of Degradation : The presence and integration of a broad singlet corresponding to the carboxylic acid proton of ortho-anisic acid would indicate hydrolysis.

-

-

Materials :

-

NMR tube and caps (dried in an oven).

-

Anhydrous deuterated solvent (e.g., CDCl₃).

-

Gas-tight syringe.

-

Inert atmosphere (glovebox or Schlenk line).

-

Recommended Handling and Storage Workflow

Adherence to a strict workflow from receipt to use is crucial for maintaining the stability of ortho-anisoyl chloride.

The diagram below outlines the recommended workflow for handling and storing this reactive compound.

Caption: Recommended Workflow for ortho-Anisoyl Chloride Storage and Handling.

Summary of Hazardous Decomposition

In the event of decomposition due to fire or reaction with water, hazardous byproducts are formed.

-

Combustion : Produces carbon oxides (CO, CO₂) and hydrogen chloride gas.[3][4][8]

-

Hydrolysis : Produces ortho-anisic acid and hydrogen chloride gas.

Proper storage and handling are the most effective measures to prevent hazardous decomposition. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

References

physical and chemical properties of 2-Methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of 2-Methoxybenzoyl chloride (also known as o-anisoyl chloride). The information is curated to support laboratory research, chemical synthesis, and drug development activities. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a versatile reagent in organic synthesis, notable for its role as a precursor in the formation of various esters, amides, and ketones. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][4] |

| Molecular Weight | 170.59 g/mol | [1][2][4] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 128-129 °C at 8 mmHg137 °C | [1][5] |

| Density | 1.146 g/mL at 25 °C1.57 g/cm³ | [1][5] |

| Refractive Index (n20/D) | 1.572 | [5] |

| Solubility in Water | Insoluble, reacts with water | [1] |

Chemical and Spectroscopic Data

The chemical identifiers and spectroscopic information for this compound are crucial for its unambiguous identification and characterization.

| Identifier/Spectrum | Data | Source(s) |

| CAS Number | 21615-34-9 | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | o-Anisoyl chloride, 2-Anisoyl chloride | [1][2] |

| ¹H NMR | Spectra available in online databases | [6] |

| ¹³C NMR | Spectra available in online databases | [6] |

| Mass Spectrum | Data available from NIST and PubChem | [6][7] |

| Infrared (IR) Spectrum | Data available in online databases | [6] |

Synthesis and Experimental Protocols

The most common method for the preparation of this compound is the chlorination of 2-methoxybenzoic acid. The following is a representative experimental protocol.

Synthesis of this compound from 2-Methoxybenzoic Acid

Objective: To synthesize this compound via the reaction of 2-methoxybenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional, but recommended)

-

Round-bottom flask with reflux condenser and gas trap

-

Stirring apparatus

-

Heating mantle

-

Vacuum distillation apparatus

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize evolved HCl and SO₂), add 2-methoxybenzoic acid.

-

Solvent and Catalyst Addition: Add an anhydrous solvent such as dichloromethane or toluene to the flask to suspend the acid. If desired, add a catalytic amount of DMF.

-

Addition of Chlorinating Agent: Slowly add an excess (typically 1.5 to 2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred suspension at room temperature. The reaction is exothermic and will likely result in the evolution of gas.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. It is a valuable building block in the synthesis of more complex molecules.

Reactivity with Nucleophiles

-

Alcohols: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

-

Amines: Reacts with primary and secondary amines to yield amides. Similar to esterification, a base is typically used to neutralize the generated HCl.

-

Water: Hydrolyzes in the presence of water to form 2-methoxybenzoic acid. Therefore, it must be handled under anhydrous conditions.

Friedel-Crafts Acylation

A significant application of this compound is in Friedel-Crafts acylation reactions. In this electrophilic aromatic substitution reaction, the acyl group is introduced onto an aromatic ring, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol for Friedel-Crafts Acylation of Anisole:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in an anhydrous solvent like dichloromethane.

-

Acyl Chloride Addition: Add this compound to the stirred suspension.

-

Aromatic Substrate Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of the aromatic substrate (e.g., anisole) in the anhydrous solvent from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period to ensure completion.

-

Quenching and Work-up: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed to yield the crude product.

-

Purification: The product can be purified by recrystallization or column chromatography.

Caption: Generalized workflow for a Friedel-Crafts acylation reaction.

Safety and Handling

This compound is a corrosive and combustible liquid that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[4][5] May cause respiratory irritation.[4][5] It is harmful if swallowed or inhaled.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as water, strong bases, and alcohols.[1][8] Keep the container tightly closed and protected from moisture.

-

Fire Safety: It is a combustible liquid with a flash point of 84 °C (183.2 °F).[5] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires. Avoid using water as it reacts with the compound.[1]

This technical guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, consult the referenced safety data sheets and scientific literature.

References

- 1. This compound(21615-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2-Methoxy Benzoyl Chloride | 21615-34-9 | C8H7ClO2 [shreesulphuric.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. benchchem.com [benchchem.com]

- 5. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 6. This compound | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoyl chloride, 2-methoxy- [webbook.nist.gov]

- 8. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

In-Depth Technical Guide: Hazards Associated with 2-Methoxybenzoyl Chloride Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with exposure to 2-Methoxybenzoyl chloride. Due to the limited availability of specific toxicological studies on this compound, this guide incorporates data from structurally similar compounds, namely benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride, to provide a more complete hazard assessment. All data derived from such analogs are clearly indicated.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an organochlorine compound that is reactive and requires careful handling.[2][3]

| Property | Value | Source |

| Chemical Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [4] |

| CAS Number | 21615-34-9 | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 128-129 °C at 8 mmHg | [5] |

| Density | 1.146 g/mL at 25 °C | [5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |

| Solubility | Insoluble in water; reacts with water. Soluble in ether and acetone. | [6][7] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

(Data derived from GHS classifications for this compound)

Toxicological Data

Direct toxicological data for this compound is limited. The information below includes data from structurally related compounds to provide an indication of potential toxicity.

| Compound | Test | Species | Route | Value | Source |

| Benzoyl chloride | LD50 | Rat | Oral | 1900 mg/kg | [8] |

| Benzoyl chloride | LD50 | Rabbit | Dermal | 790 mg/kg | [8] |

| Benzoyl chloride | LC50 | Rat | Inhalation | 1870 mg/m³ (2 h) | [8] |

| 2-Chlorobenzoyl chloride | LD50 | Rat | Oral | 3250 mg/kg |

Skin Corrosion/Irritation: this compound is classified as causing severe skin burns.[9] Structurally related compounds like benzoyl chloride, 4-methoxybenzoyl chloride, and 2-chlorobenzoyl chloride are also known to be corrosive to the skin.[10][11][12]

Serious Eye Damage/Irritation: This chemical is expected to cause serious eye damage.[9] Vapors and direct contact with related compounds are known to cause severe eye irritation and burns.[11][13]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on OECD guidelines. These represent the standard procedures that would be used to evaluate the hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Potential Signaling Pathways in Toxicity

Specific signaling pathways affected by this compound have not been elucidated. However, as a reactive acyl chloride, it is likely to cause cellular damage through covalent modification of biomolecules, leading to oxidative stress and cell death. The following diagram illustrates a generalized pathway of cellular response to chemical-induced damage.

Handling, Storage, and Emergency Procedures

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, alcohols, and strong bases.

-

Due to its reactivity with moisture, storage under an inert atmosphere (e.g., nitrogen) is recommended.

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal. Ensure adequate ventilation and remove all sources of ignition.

Disposal Considerations

Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound before handling or use.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. 2-Chlorobenzyl chloride | C7H6Cl2 | CID 11906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. p-Anisoyl chloride | C8H7ClO2 | CID 7477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. merckmillipore.com [merckmillipore.com]

- 9. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. nj.gov [nj.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

synthesis of 2-Methoxybenzoyl chloride from 2-methoxybenzoic acid

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-methoxybenzoyl chloride from 2-methoxybenzoic acid, covering reaction conditions, experimental protocols, and safety considerations.

Introduction

This compound, also known as o-anisoyl chloride, is a valuable acylating agent and a key intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, and the methoxy group, which influences the electronic and steric properties of the molecule. This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound from its carboxylic acid precursor, 2-methoxybenzoic acid. The focus is on providing detailed, actionable information for researchers in organic synthesis and drug development.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. For the synthesis of this compound, the most prevalent and effective methods involve the use of chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This guide will delve into the specifics of these two primary methods, offering a comparative analysis to aid in the selection of the most appropriate procedure based on scale, available resources, and desired purity.

Comparative Analysis of Synthetic Methods

The choice of chlorinating agent is a critical parameter in the synthesis of this compound, influencing reaction time, temperature, yield, and purity of the final product. The two most commonly employed reagents are thionyl chloride and oxalyl chloride.

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Molar Equivalents | 1.5 - 2.5 | 1.2 - 1.5 |

| Catalyst | DMF (catalytic) or Pyridine (catalytic) | DMF (catalytic) |

| Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), Toluene |

| Temperature (°C) | 50 - 90 (reflux) | Room Temperature (20-25) |

| Reaction Time (h) | 1 - 4 | 1 - 2 |

| Typical Yield (%) | 85 - 95 | >90 |

| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |

| Purification | Vacuum Distillation | Removal of solvent under reduced pressure, Vacuum Distillation |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride.

Synthesis using Thionyl Chloride

This method is a robust and widely used procedure for the preparation of acyl chlorides.

Materials:

-

2-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) or Pyridine

-

Anhydrous toluene or Dichloromethane (DCM)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 2-methoxybenzoic acid (1.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous toluene or DCM to the flask to create a stirrable suspension. Then, add a catalytic amount of DMF or pyridine (e.g., a few drops).

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.5 eq) to the stirred suspension at room temperature. An exothermic reaction with gas evolution will be observed.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is obtained as an oil and can be purified by vacuum distillation (boiling point: 128-129 °C at 8 mmHg) to yield a colorless to pale yellow liquid.[1]

Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and faster reaction times.

Materials:

-

2-Methoxybenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the solution.

-

Reagent Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. Vigorous gas evolution (CO, CO₂, HCl) will occur.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is typically complete when gas evolution ceases.

-

Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation as described in the thionyl chloride method to afford pure this compound.

Reaction Mechanisms and Workflows

Reaction Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride in the presence of a catalytic amount of DMF proceeds through the formation of a Vilsmeier-type intermediate.

Caption: Mechanism of acyl chloride formation using thionyl chloride and DMF.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | 2-Methoxybenzoic Acid (Starting Material) | This compound (Product) |

| ¹H NMR (CDCl₃, δ ppm) | ~10.5 (br s, 1H, COOH), 7.9-8.1 (m, 1H), 7.4-7.6 (m, 1H), 6.9-7.1 (m, 2H), 3.9 (s, 3H, OCH₃) | 8.0-8.2 (dd, 1H), 7.5-7.7 (m, 1H), 7.0-7.2 (m, 2H), 3.9 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~167 (C=O), ~158 (C-OCH₃), ~134, ~132, ~121, ~120, ~112 (aromatic C), ~56 (OCH₃) | ~167 (C=O), ~159 (C-OCH₃), ~135, ~133, ~126, ~121, ~112 (aromatic C), ~56 (OCH₃) |

| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H), ~1680 (C=O), ~1250 (C-O) | ~1770 (C=O, acyl chloride), ~1250 (C-O), absence of broad O-H band |

Safety and Handling

Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents that react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl Chloride (SOCl₂): Highly corrosive and a lachrymator. Reacts with water to produce toxic gases (HCl and SO₂). Avoid inhalation of vapors and contact with skin and eyes.

-

Oxalyl Chloride ((COCl)₂): Very toxic and corrosive. Reacts violently with water. Severely irritating to the eyes, skin, and respiratory tract.

-

This compound: Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Handle with care and avoid exposure to moisture, as it will hydrolyze back to the carboxylic acid, releasing HCl.

Conclusion

The synthesis of this compound from 2-methoxybenzoic acid is a well-established and efficient process. The choice between thionyl chloride and oxalyl chloride as the chlorinating agent will depend on the specific requirements of the synthesis, including scale, desired reaction conditions, and available equipment. By following the detailed protocols and safety precautions outlined in this guide, researchers can reliably and safely prepare this important chemical intermediate for a wide range of applications in research and development. Proper characterization of the final product is essential to ensure its purity and suitability for subsequent synthetic steps.

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation using 2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical industry for the synthesis of aryl ketones, which are key intermediates in the preparation of a wide array of biologically active molecules.[1][2] 2-Methoxybenzoyl chloride, as an acylating agent, is particularly valuable for constructing substituted benzophenone frameworks, which are present in numerous compounds with therapeutic potential.[3]

This document provides a detailed protocol for the Friedel-Crafts acylation of an activated aromatic substrate, anisole, using this compound. It includes a summary of reaction parameters, a step-by-step experimental procedure, and visual diagrams of the reaction mechanism and experimental workflow.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5] The aromatic ring, acting as a nucleophile, then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6] Subsequent deprotonation of this intermediate by the Lewis acid-base complex restores the aromaticity of the ring and yields the final aryl ketone product.[2] A key advantage of Friedel-Crafts acylation over alkylation is that the product is generally less reactive than the starting material, thus preventing poly-acylation.[7]

Data Presentation

Table 1: Materials and Equipment

| Item | Description |

| Reactants | |

| This compound | (o-Anisoyl chloride), ≥98% purity |

| Anisole | (Methoxybenzene), ≥99% purity, anhydrous |

| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% purity |

| Solvent | |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% purity |

| Work-up Reagents | |

| Hydrochloric acid (HCl) | Concentrated (37%) and dilute (e.g., 1 M) solutions |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine | Saturated aqueous sodium chloride solution |

| Magnesium sulfate (MgSO₄) | Anhydrous |

| Equipment | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Reflux condenser | |

| Addition funnel | |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Heating mantle or oil bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |

| Personal Protective Equipment | Safety goggles, lab coat, gloves |

Table 2: Reaction Parameters and Expected Outcomes for the Acylation of Anisole

| Parameter | Value/Condition | Notes |

| Stoichiometry | ||

| Anisole | 1.0 equivalent | The limiting reagent. |

| This compound | 1.1 equivalents | A slight excess ensures complete consumption of the anisole. |

| Aluminum chloride (AlCl₃) | 1.2 equivalents | A stoichiometric amount is required as it complexes with the product. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | A common inert solvent for Friedel-Crafts reactions. |

| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.[1] |

| Reaction Time | 1 - 3 hours | Monitored by Thin Layer Chromatography (TLC). |

| Work-up | ||

| Quenching | Ice-cold dilute HCl | Decomposes the aluminum chloride complex.[1] |

| Extraction | Dichloromethane (CH₂Cl₂) | |

| Washing | Sat. NaHCO₃, Water, Brine | To remove acidic impurities and salts. |

| Purification | ||

| Method | Column chromatography or recrystallization | Depending on the purity of the crude product. |

| Expected Product | (2-Methoxyphenyl)(4-methoxyphenyl)methanone | The major regioisomer due to the ortho-para directing effect of the methoxy group on anisole.[8] |

| Expected Yield | 70-90% | Typical yields for Friedel-Crafts acylations of activated arenes. |

Experimental Protocols

Synthesis of (2-Methoxyphenyl)(4-methoxyphenyl)methanone

1. Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

To the flask, add anhydrous aluminum chloride (1.2 eq.).

-

Add anhydrous dichloromethane (CH₂Cl₂) to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice bath.

2. Addition of Reactants:

-

In a separate flask, prepare a solution of this compound (1.1 eq.) in anhydrous dichloromethane.

-

Transfer this solution to the addition funnel.

-

Add the this compound solution dropwise to the stirred AlCl₃ slurry over 15-20 minutes, maintaining the temperature at 0 °C.

-

Prepare a solution of anisole (1.0 eq.) in anhydrous dichloromethane.

-

After the addition of the acyl chloride is complete, add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not rise above 5 °C.

3. Reaction Progression:

-

After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the progress of the reaction by TLC until the starting material (anisole) is consumed.

4. Work-up and Isolation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of ice-cold 1 M HCl. This should be done in a fume hood as HCl gas will be evolved.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

5. Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or methanol).

-

Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry).

Mandatory Visualizations

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. alexandonian.com [alexandonian.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]

Application Notes and Protocols for the Esterification of Alcohols with 2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols is a cornerstone of organic synthesis, pivotal in the creation of a vast array of functional molecules, including active pharmaceutical ingredients (APIs), prodrugs, and intermediates. 2-Methoxybenzoyl chloride, also known as o-anisoyl chloride, serves as a versatile reagent for this transformation, yielding 2-methoxybenzoate esters. The 2-methoxybenzoyl moiety can influence the steric and electronic properties of a molecule, potentially enhancing its biological activity, modifying its pharmacokinetic profile, or acting as a valuable protecting group for hydroxyl functionalities during multi-step syntheses.

These application notes provide a detailed protocol for the esterification of primary, secondary, and tertiary alcohols with this compound. The outlined procedures are designed to be reproducible and scalable for research and development applications.

Data Presentation: Reaction Parameters and Expected Yields

The successful esterification of alcohols with this compound is contingent on the appropriate selection of reaction conditions, which are primarily dictated by the steric hindrance of the alcohol substrate. The following table summarizes typical reaction conditions and expected yields for the esterification of various alcohol classes. The reactivity generally follows the order: primary > secondary > tertiary. The use of a base such as pyridine or triethylamine is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. For less reactive alcohols, the addition of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly improve reaction rates and yields.

| Alcohol Type | Substrate Example | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Primary | Benzyl Alcohol | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | >95 |

| Primary | Ethanol | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 2-4 | 90-99[1] |

| Secondary | Isopropanol | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | RT | 6-12 | 85-95 |

| Secondary | Cyclohexanol | Triethylamine (TEA), DMAP (cat.) | Acetonitrile | RT to 40 | 8-16 | 80-90 |

| Tertiary | tert-Butanol | Triethylamine (TEA), DMAP (cat.) | Dichloromethane (DCM) | RT to Reflux | 12-24 | 50-70 |

| Phenol | Phenol | Pyridine | Dichloromethane (DCM) | RT | 4-8 | 85-95 |

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

The following are detailed methodologies for the esterification of a primary, secondary, and tertiary alcohol with this compound.

Materials and General Setup:

-

This compound (≥98%)

-

Alcohol (Primary, Secondary, or Tertiary) (≥98%)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP) (for secondary and tertiary alcohols)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Standard laboratory glassware for workup and purification

Safety Precautions: this compound is corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzyl alcohol (1.0 eq.). Dissolve the alcohol in anhydrous DCM (approx. 5 mL per mmol of alcohol).

-

Addition of Base: Add pyridine (1.2 eq.) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the this compound solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol) with DMAP Catalysis

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add isopropanol (1.0 eq.) and DMAP (0.1 eq.). Dissolve the alcohol and catalyst in anhydrous DCM (approx. 5 mL per mmol of alcohol).

-

Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at room temperature over 20-30 minutes.

-

Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.

Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol) with DMAP Catalysis

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere, add tert-butanol (1.0 eq.) and DMAP (0.2 eq.). Dissolve in anhydrous DCM (approx. 7 mL per mmol of alcohol).

-

Addition of Base: Add triethylamine (2.0 eq.) to the solution.

-

Addition of Acyl Chloride: Add this compound (1.5 eq.) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling to room temperature, follow the workup and purification steps as outlined in Protocol 1.

Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: General scheme of the esterification reaction.

Caption: Experimental workflow for esterification.

References

Application Notes and Protocols for the Schotten-Baumann Reaction of 2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction